3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
3,7-Dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structureIts structure includes two benzoyl groups and two methyl groups attached to a diazabicyclononane framework, which contributes to its distinct chemical properties .
Preparation Methods
The synthesis of 3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can be achieved through a one-step Mannich reaction. This involves the reaction of 1,3-dibenzoylpropane, paraformaldehyde, and a 30% aqueous solution of methylamine in a 1:5:10 ratio in acetic acid at 60°C for 10 hours. The yield of this reaction is approximately 13% . The compound can also be crystallized from an ethanol solution for further purification .
Chemical Reactions Analysis
3,7-Dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein folding due to its unique structureAdditionally, it is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s diazabicyclononane framework allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,7-Dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane and 1,5-dibenzoyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane. These compounds share a similar bicyclic structure but differ in the functional groups attached to the diazabicyclononane framework.
Properties
IUPAC Name |
(7-benzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-22-13-23(2,16-24(14-22)20(26)18-9-5-3-6-10-18)17-25(15-22)21(27)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULJFYYUEZXLKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)C(=O)C3=CC=CC=C3)(CN(C2)C(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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